molecular formula C13H14F3NO B14768140 4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde

4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde

Cat. No.: B14768140
M. Wt: 257.25 g/mol
InChI Key: FFVDFSKFAZSUPZ-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzaldehyde moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The benzaldehyde moiety can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the benzaldehyde moiety, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzaldehyde moiety provides a reactive site for further functionalization .

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-5-7-17(8-6-11)12-3-1-10(9-18)2-4-12/h1-4,9,11H,5-8H2

InChI Key

FFVDFSKFAZSUPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)C=O

Origin of Product

United States

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